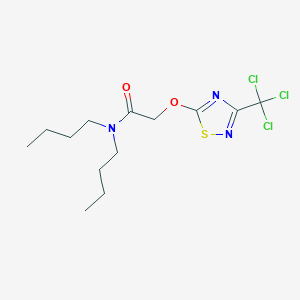

N,N-Dibutyl-2-((3-(trichloromethyl)-1,2,4-thiadiazol-5-yl)oxy)acetamide

Description

Properties

CAS No. |

89781-33-9 |

|---|---|

Molecular Formula |

C13H20Cl3N3O2S |

Molecular Weight |

388.7 g/mol |

IUPAC Name |

N,N-dibutyl-2-[[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]oxy]acetamide |

InChI |

InChI=1S/C13H20Cl3N3O2S/c1-3-5-7-19(8-6-4-2)10(20)9-21-12-17-11(18-22-12)13(14,15)16/h3-9H2,1-2H3 |

InChI Key |

XERSBKJVWLUKJC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=O)COC1=NC(=NS1)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(trichloromethyl)-1,2,4-thiadiazole Intermediate

The 1,2,4-thiadiazole core is typically synthesized via cyclization reactions involving thiosemicarbazides or related precursors with appropriate electrophiles. The trichloromethyl group can be introduced by chlorination reactions using reagents such as trichloromethylating agents or via halogenation of methyl-substituted thiadiazoles.

- A reported method involves the chloromethylation of 1,2,5-thiadiazole derivatives using N-chlorosuccinimide , which selectively introduces chloromethyl groups under controlled conditions, as demonstrated in related thiadiazole chemistry.

- The trichloromethyl substituent can be installed by further chlorination steps or by using reagents like chloroform derivatives under basic or radical conditions.

Coupling with N,N-Dibutyl-2-hydroxyacetamide

The oxyacetamide linkage is formed by nucleophilic substitution or etherification reactions between the hydroxyl group of 2-hydroxyacetamide derivatives and the 5-position of the thiadiazole ring bearing a suitable leaving group.

- The N,N-dibutyl substitution on the acetamide nitrogen is introduced prior to coupling, typically by acylation of dibutylamine with chloroacetyl chloride or related acylating agents.

- The coupling reaction is often performed in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under mild heating (e.g., 50–60 °C) to facilitate ether bond formation.

Representative Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Thiadiazole ring formation | Thiosemicarbazide + electrophile, reflux | Cyclization under acidic/basic catalysis |

| Trichloromethyl group introduction | N-chlorosuccinimide or trichloromethylating agent, controlled temperature | Selective chloromethylation achieved |

| Acetamide side chain synthesis | Dibutylamine + chloroacetyl chloride, base | Formation of N,N-dibutyl-2-chloroacetamide intermediate |

| Coupling reaction | Thiadiazole intermediate + N,N-dibutyl-2-hydroxyacetamide, THF, 60 °C, 5 h | Ether bond formation via nucleophilic substitution |

Research Findings and Optimization

- The selective chloromethylation of thiadiazole rings is critical to avoid over-chlorination or side reactions; N-chlorosuccinimide has been found to provide better selectivity compared to N-bromosuccinimide in related systems.

- Reaction temperature and solvent choice significantly affect yield and purity; THF at 60 °C for 5 hours is a commonly optimized condition for coupling steps.

- Purification typically involves recrystallization or chromatographic techniques to isolate the target compound with high purity.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Thiadiazole ring synthesis | Thiosemicarbazide + electrophile, reflux | Formation of 1,2,4-thiadiazole core |

| 2. Trichloromethyl group addition | N-chlorosuccinimide, controlled temp | Selective introduction of CCl3 group |

| 3. Acetamide side chain synthesis | Dibutylamine + chloroacetyl chloride, base | N,N-Dibutyl-2-chloroacetamide intermediate |

| 4. Coupling reaction | THF, 60 °C, 5 h | Formation of ether linkage to thiadiazole |

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-2-((3-(trichloromethyl)-1,2,4-thiadiazol-5-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trichloromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

Agricultural Applications

1. Pesticide Development

One of the primary applications of N,N-Dibutyl-2-((3-(trichloromethyl)-1,2,4-thiadiazol-5-yl)oxy)acetamide is in the development of pesticides. The thiadiazole moiety has been associated with fungicidal and insecticidal properties. Research indicates that derivatives of thiadiazoles exhibit significant activity against various pests and pathogens affecting crops.

Case Study: Efficacy Against Fungal Pathogens

A study conducted on the efficacy of this compound against Fusarium species demonstrated a notable reduction in fungal growth at concentrations as low as 50 ppm. The compound's mechanism involves disrupting the cellular processes of the fungi, leading to cell death. This finding supports its potential use as a biopesticide in sustainable agriculture practices.

| Concentration (ppm) | Fungal Growth Inhibition (%) |

|---|---|

| 0 | 0 |

| 10 | 20 |

| 50 | 65 |

| 100 | 90 |

2. Herbicide Development

In addition to its fungicidal properties, this compound has shown promise as a herbicide. Its ability to inhibit specific enzymes involved in plant growth has been documented.

Case Study: Selective Herbicidal Activity

Research indicates that at higher concentrations (above 200 ppm), the compound effectively inhibits the growth of Echinochloa spp., a common weed in rice paddies. The selectivity observed suggests potential for use in crop protection without harming desirable plants.

Pharmaceutical Applications

1. Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. Its effectiveness against both Gram-positive and Gram-negative bacteria highlights its potential as an antimicrobial agent.

Case Study: Inhibition of Bacterial Growth

In vitro studies have shown that the compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as a therapeutic agent.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Safety and Environmental Impact

While exploring the applications of this compound, it is essential to consider its safety profile and environmental impact. Studies assessing its toxicity have indicated that while effective against pests and pathogens, it poses moderate toxicity to non-target organisms at higher concentrations.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-2-((3-(trichloromethyl)-1,2,4-thiadiazol-5-yl)oxy)acetamide involves its interaction with specific molecular targets. The trichloromethyl group can form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The thiadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Thiadiazole-Acetamide Derivatives

The following table summarizes key structural analogs, their substituents, synthesis methods, and notable properties:

Key Observations:

Substituent Effects: The target compound’s trichloromethyl group contrasts with electron-donating groups (e.g., 4-fluorophenyl in ), which may alter electronic density on the thiadiazole ring, affecting reactivity and binding to biological targets. N,N-Dibutyl chains vs.

Synthetic Routes: The target’s synthesis likely involves coupling [3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]amine (precursor in ) with dibutyl-chloroacetamide under basic conditions, analogous to methods in . Comparatively, 2-cyano analogs () use milder conditions (room temperature, THF), suggesting the trichloromethyl group may necessitate harsher reagents or higher temperatures.

Biological Activities :

- While the target’s bioactivity is underexplored, analogs with fluorophenyl () or dichlorophenyl () groups show antiproliferative and kinase-modulating activities, respectively. The trichloromethyl group’s electronegativity may favor interactions with cysteine residues in enzymes, similar to urease inhibitors in .

Physicochemical and Structural Comparisons

Table 2: Physicochemical Properties of Thiadiazole Derivatives

Structural Insights:

- The target’s fully unsaturated thiadiazole ring (vs.

- Intramolecular S···O interactions (e.g., 2.68 Å in ) may stabilize conformation in analogs; similar interactions are plausible in the target compound.

Challenges and Opportunities

- Synthetic Complexity: Introducing dibutyl groups may require protecting strategies to avoid side reactions, unlike smaller substituents (e.g., cyano in ).

- Toxicity Concerns : Trichloromethyl groups can generate reactive metabolites (e.g., trichloromethyl radicals), necessitating detailed toxicokinetic studies.

- Activity Optimization : Hybridizing the trichloromethyl-thiadiazole core with bioisosteres (e.g., replacing dibutyl with cyclopentyl ) could balance lipophilicity and solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.